Propan-2-yl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Propan-2-yl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a cyclohexane ring, and ester functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with cyclohexanecarbonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with isopropyl alcohol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzofuran moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Propan-2-yl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate analogs: Compounds with similar structures but different substituents on the benzofuran or cyclohexane rings.
Benzofuran derivatives: Other compounds containing the benzofuran core with various functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
Overview of Propan-2-yl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
Chemical Structure and Properties
this compound is a synthetic organic compound characterized by a benzofuran core structure. The presence of the cyclohexanecarbonyloxy group suggests potential for various biological interactions, particularly in enzyme inhibition or receptor modulation.
Molecular Formula
- Molecular Formula: C19H25NO4
- Molecular Weight: 329.41 g/mol
Potential Biological Activities
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Anti-inflammatory Properties
- Compounds with benzofuran structures have been studied for their anti-inflammatory effects. The introduction of ester or carbamate moieties can enhance these properties by modulating the activity of inflammatory mediators.
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Antioxidant Activity
- Benzofuran derivatives are known to exhibit antioxidant properties, which can be attributed to their ability to scavenge free radicals and inhibit oxidative stress, potentially benefiting conditions related to aging and chronic diseases.
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Antimicrobial Effects
- Some benzofuran derivatives have shown activity against various microbial strains, indicating potential use as antimicrobial agents. The specific structure of this compound may influence its efficacy against specific pathogens.
-
Cytotoxicity Against Cancer Cells
- Research on similar compounds has indicated cytotoxic effects against cancer cell lines, suggesting that this compound may also have potential as an anticancer agent. Mechanistic studies would be required to elucidate its mode of action.
Research Findings
While specific studies on this compound are lacking, related compounds have demonstrated significant biological activities:
Compound | Activity | Reference |
---|---|---|
Benzofuran derivatives | Anti-inflammatory | |
Benzofuran-based antioxidants | Antioxidant | |
Various benzofurans | Antimicrobial | |
Benzofuran analogs | Cytotoxicity in cancer |
Case Studies
-
Anti-inflammatory Study
- A study examining a series of benzofuran derivatives reported that certain modifications led to enhanced inhibition of COX enzymes, suggesting a pathway for anti-inflammatory activity.
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Anticancer Activity
- Research on structurally similar compounds showed selective cytotoxicity against breast cancer cell lines, prompting further investigation into their mechanisms involving apoptosis and cell cycle arrest.
-
Antioxidant Mechanisms
- Investigations into the antioxidant capacity of benzofurans revealed their ability to reduce oxidative stress markers in vitro, supporting their potential role in neuroprotective therapies.
Properties
IUPAC Name |
propan-2-yl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-12(2)23-20(22)18-13(3)24-17-10-9-15(11-16(17)18)25-19(21)14-7-5-4-6-8-14/h9-12,14H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUJZBVDPALOJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3CCCCC3)C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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